Psab-ofp
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Overview
Description
PSAB-OFP, also known as ®-(-)-5’-phenylspiro[1-azabicyclo[2.2.2]octane-3,2’-(3’H)furo[2,3-b]pyridine, is a synthetic organic compound. It is a selective agonist for the alpha 7 nicotinic acetylcholine receptor and also acts as a potent agonist for the 5-hydroxytryptamine 3 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PSAB-OFP involves the spirocyclization of a bicyclic intermediate with a furo[2,3-b]pyridine moiety. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
PSAB-OFP undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Scientific Research Applications
PSAB-OFP has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of spirocyclic structures and their reactivity.
Biology: Investigated for its role in modulating neurotransmitter release and receptor activity.
Medicine: Explored for potential therapeutic applications in neurological disorders due to its activity on nicotinic acetylcholine and 5-hydroxytryptamine 3 receptors.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
PSAB-OFP exerts its effects by binding to and activating the alpha 7 nicotinic acetylcholine receptor and the 5-hydroxytryptamine 3 receptor. This activation leads to the modulation of neurotransmitter release and neuronal activity, which can influence various physiological processes such as learning, memory, and cardiovascular function .
Comparison with Similar Compounds
Similar Compounds
AR-R17779: Another selective agonist for the alpha 7 nicotinic acetylcholine receptor.
TC-2559: A selective agonist for the alpha 4 beta 2 nicotinic acetylcholine receptor.
Uniqueness
PSAB-OFP is unique in its dual activity as an agonist for both the alpha 7 nicotinic acetylcholine receptor and the 5-hydroxytryptamine 3 receptor. This dual activity makes it a valuable compound for studying the interactions between these receptor systems and their physiological effects .
Properties
Molecular Formula |
C19H20N2O |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(3R)-5'-phenylspiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] |
InChI |
InChI=1S/C19H20N2O/c1-2-4-14(5-3-1)16-10-15-11-19(22-18(15)20-12-16)13-21-8-6-17(19)7-9-21/h1-5,10,12,17H,6-9,11,13H2/t19-/m0/s1 |
InChI Key |
GIRLVGYIIVFTLI-IBGZPJMESA-N |
SMILES |
C1(CC2)[C@@]3(OC4=NC=C(C5=CC=CC=C5)C=C4C3)CN2CC1 |
Isomeric SMILES |
C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC(=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5'-phenylspiro(1-azabicyclo(2.2.2.))octane-3,2'-(3'H)furo(2,3-b)pyridine PSAB-OFP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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